Cas no 279-31-2 (2,3-diazabicyclo2.2.1heptane)

2,3-diazabicyclo2.2.1heptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-316095-0.05g |
2,3-diazabicyclo[2.2.1]heptane |
279-31-2 | 0.05g |
$888.0 | 2023-09-05 | ||
Enamine | EN300-316095-10.0g |
2,3-diazabicyclo[2.2.1]heptane |
279-31-2 | 10.0g |
$4545.0 | 2023-02-24 | ||
Enamine | EN300-316095-5g |
2,3-diazabicyclo[2.2.1]heptane |
279-31-2 | 5g |
$3065.0 | 2023-09-05 | ||
Enamine | EN300-316095-1g |
2,3-diazabicyclo[2.2.1]heptane |
279-31-2 | 1g |
$1057.0 | 2023-09-05 | ||
Enamine | EN300-316095-0.1g |
2,3-diazabicyclo[2.2.1]heptane |
279-31-2 | 0.1g |
$930.0 | 2023-09-05 | ||
Enamine | EN300-316095-10g |
2,3-diazabicyclo[2.2.1]heptane |
279-31-2 | 10g |
$4545.0 | 2023-09-05 | ||
Enamine | EN300-316095-1.0g |
2,3-diazabicyclo[2.2.1]heptane |
279-31-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-316095-0.5g |
2,3-diazabicyclo[2.2.1]heptane |
279-31-2 | 0.5g |
$1014.0 | 2023-09-05 | ||
Enamine | EN300-316095-5.0g |
2,3-diazabicyclo[2.2.1]heptane |
279-31-2 | 5.0g |
$3065.0 | 2023-02-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060745-1g |
2,3-Diazabicyclo[2.2.1]heptane |
279-31-2 | 95% | 1g |
¥5180.0 | 2023-02-25 |
2,3-diazabicyclo2.2.1heptane 関連文献
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1. Electronic substituent effects on the EPR-spectral D parameter of trimethylenemethane (TMM) triplet diradicals compared with localized cyclopentane-1,3-diylsManabu Abe,Waldemar Adam J. Chem. Soc. Perkin Trans. 2 1998 1063
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2. Conversion of alkyl carbamates into amines via treatment with trimethylsilyl iodideMichael E. Jung,Mark A. Lyster J. Chem. Soc. Chem. Commun. 1978 315
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3. Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivativesJohn M. Mellor,Neil M. Smith J. Chem. Soc. Perkin Trans. 1 1984 2927
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4. The conformational analysis of saturated heterocycles. Part LVII. Cyclic and acyclic tetra-alkylhydrazinesRichard A. Y. Jones,Alan R. Katritzky,Keith A. F. Record,Roger Scattergood J. Chem. Soc. Perkin Trans. 2 1974 406
2,3-diazabicyclo2.2.1heptaneに関する追加情報
2,3-Diazabicyclo[2.2.1]heptane (CAS No. 279-31-2): An Overview of Its Structure, Properties, and Applications
2,3-Diazabicyclo[2.2.1]heptane (CAS No. 279-31-2) is a versatile organic compound with a unique bicyclic structure that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, also known as azabicyclo[2.2.1]heptane-2,3-dione, is characterized by its nitrogen-containing bicyclic framework, which imparts a range of interesting chemical and physical properties.
The molecular formula of 2,3-diazabicyclo[2.2.1]heptane is C7H10N2, and its molecular weight is approximately 118.16 g/mol. The compound features a seven-membered ring with two nitrogen atoms positioned at the 2 and 3 positions, creating a highly strained and reactive structure. This strain can be harnessed in various chemical reactions, making 2,3-diazabicyclo[2.2.1]heptane a valuable building block in synthetic chemistry.
In recent years, the unique properties of 2,3-diazabicyclo[2.2.1]heptane have been explored in a variety of applications, including pharmaceuticals, materials science, and catalysis. One of the most notable applications is in the synthesis of bioactive molecules and pharmaceutical intermediates. The nitrogen atoms in the bicyclic ring can serve as nucleophilic centers, facilitating reactions such as Michael additions and nucleophilic substitutions.
A study published in the Journal of Organic Chemistry (JOC) in 2021 highlighted the use of 2,3-diazabicyclo[2.2.1]heptane as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that the compound's unique structure allowed for the efficient construction of complex molecular frameworks with high stereoselectivity and regioselectivity. This work underscores the potential of 2,3-diazabicyclo[2.2.1]heptane in developing new therapeutic agents.
Beyond pharmaceutical applications, 2,3-diazabicyclo[2.2.1]heptane has also shown promise in materials science. A recent paper in Advanced Materials explored the use of this compound as a precursor for the synthesis of functional polymers and organic semiconductors. The nitrogen-containing ring structure provides opportunities for tailoring electronic properties and improving processability, making it an attractive candidate for advanced materials applications.
In the realm of catalysis, 2,3-diazabicyclo[2.2.1]heptane has been investigated as a ligand for transition metal catalysts. A study published in Catalysis Science & Technology demonstrated that complexes formed with this ligand exhibited high catalytic activity and selectivity in asymmetric hydrogenation reactions. The results suggest that 2,3-diazabicyclo[2.2.1]heptane-based catalysts could be valuable tools for synthesizing enantiopure compounds on an industrial scale.
The physical properties of 2,3-diazabicyclo[2.2.1]heptane, such as its melting point (approximately 95°C) and boiling point (approximately 180°C), make it suitable for various synthetic processes under mild conditions. Additionally, its solubility in common organic solvents like dichloromethane and ethanol facilitates its use in solution-phase reactions.
Safety considerations are an important aspect when handling any chemical compound. While 2,3-diazabicyclo[2.2.1]heptane is not classified as a hazardous material under current regulations, it is essential to follow standard laboratory safety protocols when working with this compound to ensure safe handling and storage.
In conclusion, 2,3-diazabicyclo[2.2.1]heptane (CAS No. 279-31-2) is a multifaceted compound with a wide range of applications in organic chemistry, medicinal chemistry, materials science, and catalysis. Its unique bicyclic structure provides opportunities for developing novel bioactive molecules, functional materials, and efficient catalysts. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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